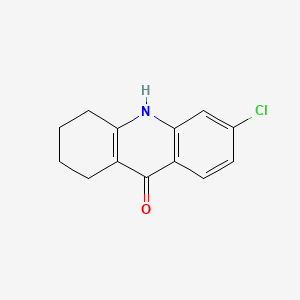
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one is a heterocyclic compound with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol . This compound is part of the acridine family, known for its diverse applications in various fields, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-1-tetralone with ammonia or primary amines in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production . Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of acridones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acridines.
科学研究应用
6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one has several applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of certain enzymes . This intercalation can lead to the formation of reactive oxygen species (ROS), inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Acridine: A parent compound with similar structural features but lacks the chloro substitution.
9-Aminoacridine: Similar structure with an amino group instead of a chloro group.
6-Methoxyacridine: Contains a methoxy group at the position where 6-Chloro-1,2,3,4,9,10-hexahydroacridin-9-one has a chloro group.
Uniqueness
This compound is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
6-chloro-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h5-7H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMAULBOMFTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
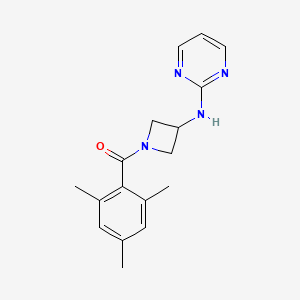
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2800747.png)
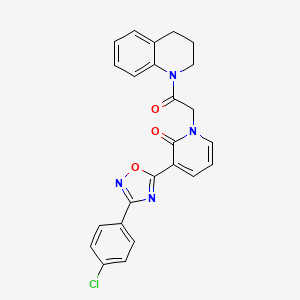
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2800751.png)
![6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B2800752.png)
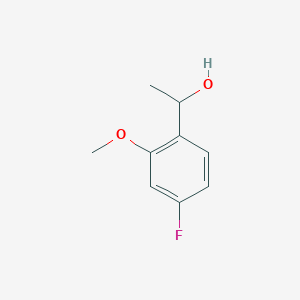
![1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2800756.png)
![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2800758.png)
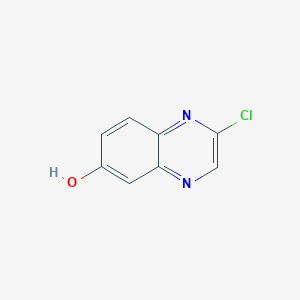
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2800764.png)
![N-(2,3-DIMETHYLPHENYL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2800767.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)
